molecular formula C17H13ClN2O4SSr B1596026 Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] CAS No. 73263-40-8

Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]

Cat. No.: B1596026
CAS No.: 73263-40-8
M. Wt: 464.4 g/mol
InChI Key: VFSZGXXWBOUWKQ-UHFFFAOYSA-N
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Description

Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various industrial applications, including plastics, inks, and coatings. The compound is characterized by its stability and resistance to light and heat, making it a valuable component in products that require long-lasting color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] typically involves the diazotization of 2-chloro-5-aminotoluene followed by coupling with 2-hydroxy-1-naphthylamine. The resulting azo compound is then reacted with strontium salts to form the final product. The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond and the subsequent complexation with strontium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is usually purified through filtration and recrystallization to achieve the desired purity and color properties.

Chemical Reactions Analysis

Types of Reactions

Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

    Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of the corresponding amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines in basic or neutral conditions.

Major Products

    Oxidation: Decomposed products including various carboxylic acids and other oxidized fragments.

    Reduction: Corresponding amines such as 2-chloro-5-aminotoluene and 2-hydroxy-1-naphthylamine.

    Substitution: Products with the chloro group replaced by the nucleophile used in the reaction.

Scientific Research Applications

Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] has several applications in scientific research:

    Chemistry: Used as a standard pigment in analytical chemistry for studying azo compounds and their properties.

    Biology: Employed in histological staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.

    Industry: Widely used in the production of colored plastics, inks, and coatings due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the compound allows it to interact with different molecular targets, leading to its use in staining and pigmentation applications. The stability of the compound is attributed to the resonance structures of the azo group and the complexation with strontium, which enhances its resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    Pigment Red 531: Similar in structure but uses different metal ions for complexation.

    Pigment Red 571: Another azo compound with similar applications but different substituents on the aromatic rings.

Uniqueness

Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] is unique due to its specific combination of substituents and the use of strontium as the complexing metal. This combination provides enhanced stability and color properties compared to other similar compounds, making it particularly valuable in applications requiring long-lasting and vibrant colors.

Properties

CAS No.

73263-40-8

Molecular Formula

C17H13ClN2O4SSr

Molecular Weight

464.4 g/mol

IUPAC Name

strontium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

InChI

InChI=1S/C17H13ClN2O4S.Sr/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24);

InChI Key

VFSZGXXWBOUWKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Sr+2]

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Sr]

73263-40-8

Related CAS

15958-19-7 (Parent)

Origin of Product

United States

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